molecular formula C19H19ClN2S2 B2357986 2-[(2-Chlorobenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene CAS No. 1286418-33-4

2-[(2-Chlorobenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene

Cat. No. B2357986
CAS RN: 1286418-33-4
M. Wt: 374.95
InChI Key: DRVOTDWVILETMY-UHFFFAOYSA-N
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Description

2-[(2-Chlorobenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene is a chemical compound that has gained significant attention in the field of pharmacology due to its potential therapeutic effects.

Scientific Research Applications

Electrochemical Reduction Studies

A study investigated the electrochemical reduction of a closely related compound, 2,3-diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene, highlighting the chemical's reactivity under different conditions. This research provides insights into the electrochemical properties of spiro compounds, which may inform further studies on similar diazaspiro derivatives, including "2-[(2-Chlorobenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene" (Zhou et al., 2010).

Synthesis of Sulfur-Containing Spiro Compounds

Another study focused on the synthesis of sulfur-containing spiro compounds, offering a methodological approach that could be applicable to synthesizing compounds like "2-[(2-Chlorobenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene." This research underscores the versatility of spiro compounds in creating diverse chemical structures (Reddy et al., 1993).

Regioselective Synthesis of Diazaspiro Derivatives

Research into the regioselective synthesis of diazaspiro derivatives, including diazaspiro[4.4]nona-and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives, offers a foundation for understanding how specific functional groups influence the chemical behavior and synthesis outcomes of spiro compounds. This knowledge is relevant for synthesizing and exploring the properties of "2-[(2-Chlorobenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene" (Farag et al., 2008).

Antioxidant and Enzyme Inhibition Activities

A study on the synthesis and evaluation of novel N,S‐substituted polyhalogenated nitrobutadiene derivatives, including their antioxidant, antixanthine oxidase, and antielastase activities, highlights the potential biomedical applications of sulfur-containing spiro compounds. This research might inform future investigations into the biological activities of "2-[(2-Chlorobenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene" (Onul et al., 2018).

properties

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2S2/c20-15-8-3-2-7-14(15)13-24-18-17(16-9-6-12-23-16)21-19(22-18)10-4-1-5-11-19/h2-3,6-9,12H,1,4-5,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVOTDWVILETMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(C(=N2)SCC3=CC=CC=C3Cl)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Chlorobenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene

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